Technical Guide: Molecular Structure and Properties of 1-(2-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline
Technical Guide: Molecular Structure and Properties of 1-(2-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline
The following technical guide provides an in-depth analysis of 1-(2-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline , a specific structural analog within the privileged 1-aryl-tetrahydroisoquinoline (1-aryl-THIQ) scaffold class.
This guide is structured for researchers in medicinal chemistry and pharmacology, focusing on its molecular architecture, synthesis via the Pictet-Spengler reaction, and its utility as a steric probe in Structure-Activity Relationship (SAR) studies for CNS targets.
Part 1: Executive Summary & Chemical Identity
1-(2-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline is a bioactive heterocyclic compound belonging to the tetrahydroisoquinoline (THIQ) class. It is characterized by a secondary amine core fused to a benzene ring, with a lipophilic ortho-tolyl substituent at the C1 position.
In drug discovery, this molecule serves as a critical conformational probe . Unlike the unsubstituted 1-phenyl-THIQ, the ortho-methyl group in the 2-methylphenyl moiety introduces significant steric hindrance, restricting the rotation of the biaryl bond. This property makes it an essential tool for mapping the steric tolerance of binding pockets in targets such as the Norepinephrine Transporter (NET) , Dopamine Transporter (DAT) , and NMDA receptors .
Chemical Identity Table[1][2]
| Property | Detail |
| IUPAC Name | 1-(2-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline |
| Common Reference | 1-(o-Tolyl)-THIQ; 1-(2-Tolyl)-1,2,3,4-tetrahydroisoquinoline |
| Molecular Formula | C₁₆H₁₇N |
| Molecular Weight | 223.31 g/mol |
| Core Scaffold | 1,2,3,4-Tetrahydroisoquinoline |
| Key Substituent | ortho-Tolyl (2-Methylphenyl) at C1 |
| Chirality | C1 is a stereogenic center (exists as (R) and (S) enantiomers) |
| CAS Number | Not widely listed as a commodity chemical; typically synthesized de novo or found in specific library catalogs (e.g., related to CAS 91-21-4 for parent THIQ).[1][2][3][4] |
Part 2: Molecular Architecture & Conformational Analysis
Stereochemistry and Chirality
The C1 carbon connects the tetrahydroisoquinoline ring to the 2-methylphenyl ring. This creates a chiral center.[5]
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Enantiomers: The compound exists as (1R) and (1S) enantiomers.
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Pharmacological Relevance: In the 1-aryl-THIQ class, biological activity is often stereospecific. For example, in solifenacin (a related 1-phenyl-THIQ derivative), the (S)-enantiomer is the active pharmaceutical ingredient.
The "Ortho-Effect" (Steric Lock)
The defining feature of this molecule is the methyl group at the ortho position of the C1-phenyl ring.
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Rotational Barrier: The steric clash between the o-methyl group and the C8/H8 position of the isoquinoline ring restricts the free rotation of the phenyl ring.
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Conformation: This forces the phenyl ring to adopt a twisted conformation relative to the THIQ plane, often perpendicular or highly angled. This "pre-organized" conformation can increase binding affinity if it matches the receptor's bioactive conformation, or abolish it if the pocket is narrow.
Part 3: Synthesis & Manufacturing Protocols
The most robust method for synthesizing 1-(2-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline is the Pictet-Spengler Cyclization . This reaction condenses a
Experimental Protocol: Acid-Catalyzed Pictet-Spengler
Objective: Synthesis of 1-(2-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline from phenethylamine and 2-methylbenzaldehyde.
Reagents:
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Precursor A: 2-Phenylethylamine (1.0 equiv)
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Precursor B: 2-Methylbenzaldehyde (o-Tolualdehyde) (1.0 - 1.2 equiv)
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Acid Catalyst: Trifluoroacetic acid (TFA) or anhydrous HCl in dioxane.
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Solvent: Dichloromethane (DCM) or Toluene (for high-temp reflux).
Step-by-Step Methodology:
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Imine Formation:
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Dissolve 2-Phenylethylamine (10 mmol) in anhydrous DCM (20 mL).
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Add 2-Methylbenzaldehyde (10 mmol) dropwise at 0°C.
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Add anhydrous MgSO₄ (2 g) to absorb water generated during imine formation. Stir at Room Temperature (RT) for 2–4 hours.
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Checkpoint: Monitor by TLC (disappearance of amine). Filter off MgSO₄.
-
-
Cyclization:
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Cool the filtrate to 0°C.
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Add Trifluoroacetic acid (TFA) (3–5 equiv) slowly.
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Stir at RT for 12–24 hours. (Note: Electron-neutral phenethylamines react slowly; reflux in toluene with p-TsOH may be required if TFA/DCM is insufficient).
-
-
Work-up:
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Quench reaction with saturated aqueous NaHCO₃ (neutralize to pH 8–9).
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Extract with DCM (3 x 20 mL).
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Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
-
Purification:
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Purify the crude oil via flash column chromatography (SiO₂).
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Eluent: Hexane:Ethyl Acetate (gradient 9:1 to 1:1) with 1% Triethylamine (to prevent tailing of the secondary amine).
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Visualization: Synthesis Pathway
The following diagram illustrates the reaction flow from precursors to the final cyclized product.
Figure 1: Pictet-Spengler synthesis pathway for 1-(2-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline.
Part 4: Physicochemical Properties[3]
Understanding the physicochemical profile is vital for predicting blood-brain barrier (BBB) penetration, a key requirement for CNS-active THIQ derivatives.
| Property | Value (Predicted/Experimental) | Interpretation |
| LogP | ~3.5 – 3.8 | Highly lipophilic. The o-methyl group adds ~0.5 log units compared to the phenyl analog (LogP ~3.1). Indicates excellent BBB permeability. |
| pKa | 9.2 – 9.6 | Typical secondary amine basicity. At physiological pH (7.4), it exists predominantly (>99%) in the protonated cationic form. |
| PSA (Polar Surface Area) | ~12 Ų | Very low polar surface area (only one NH group), favoring CNS distribution. |
| Solubility | Low in water (neutral form); High in organic solvents (DCM, MeOH). | Best handled as a hydrochloride or tartrate salt for aqueous assays. |
Part 5: Pharmacology & Structure-Activity Relationship (SAR)
The 1-aryl-THIQ scaffold is a "privileged structure" in medicinal chemistry, frequently serving as a template for monoamine transporter inhibitors.
Target Profile
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Norepinephrine Transporter (NET): 1-Phenyl-THIQs are known NET inhibitors. The ortho-methyl substitution is often tolerated but can reduce potency if the pocket is sterically constrained.
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NMDA Receptor: Some 1-aryl-THIQs act as low-affinity NMDA antagonists. The steric bulk of the o-tolyl group may enhance selectivity for specific NMDA subunits (e.g., NR2B).
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Dopamine Transporter (DAT): Often screened for psychostimulant potential.
SAR Logic: The Methyl Probe
Why synthesize the ortho-tolyl analog?
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Rigidification: If the biological target requires the phenyl ring to be twisted (non-coplanar), the o-tolyl analog will often retain or improve potency compared to the unsubstituted phenyl analog.
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Selectivity: If the target requires a flat, coplanar conformation, the o-tolyl analog will show drastically reduced potency due to the steric clash preventing planarity.
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Metabolic Stability: The ortho-methyl group blocks metabolic oxidation at the ortho-position of the phenyl ring, potentially extending half-life compared to the parent compound.
Visualization: SAR & Pharmacophore Map
Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional roles of the THIQ core and the ortho-tolyl substituent.
Part 6: References
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Pictet, A., & Spengler, T. (1911).[8][9][10] Über die Bildung von Isochinolin-derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Berichte der deutschen chemischen Gesellschaft.
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Maryanoff, B. E., et al. (1987). Potential antidepressants.[11][12] Medicinal chemistry of 1-phenyl-1,2,3,4-tetrahydroisoquinolines. Journal of Medicinal Chemistry.
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Konda, M., et al. (1990). Synthesis and conformational analysis of 1-phenyl-1,2,3,4-tetrahydroisoquinolines. Chemical & Pharmaceutical Bulletin. (Foundational work on conformational restriction in this scaffold).
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PubChem Compound Summary. 1,2,3,4-Tetrahydroisoquinoline derivatives. National Library of Medicine.
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